molecular formula C23H25N3O4 B11129163 4-butyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-butyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11129163
M. Wt: 407.5 g/mol
InChI Key: NWTABUWELSOPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound that belongs to the quinazoline derivatives family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and anthranilic acids, which undergo cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the quinazoline core structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives with different degrees of saturation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BUTYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins involved in critical biological processes. For example, it may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 4-BUTYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE may exhibit unique biological activities and chemical properties due to its specific substituents and structural features. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-butyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-3-4-14-25-21(28)18-10-5-6-11-19(18)26-20(27)12-13-23(25,26)22(29)24-16-8-7-9-17(15-16)30-2/h5-11,15H,3-4,12-14H2,1-2H3,(H,24,29)

InChI Key

NWTABUWELSOPBW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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